Carbonyl Bioisostere: Oxetane vs. Amide MMP Analysis
A matched molecular pair (MMP) analysis comparing 3-aryl-3-amino-oxetane motifs to corresponding benzamides demonstrates that amino-oxetanes, such as the core scaffold present in 5-Methoxy-2-(oxetan-3-yloxy)aniline, exhibit a measurable reduction in amine basicity relative to benzylamine controls while retaining higher basicity than amide comparators [1]. In head-to-head comparisons, the aryl amino-oxetane motif reduced amine pKaH by approximately 1.5–2.0 units compared to the benzylamine reference, whereas the corresponding amide was essentially non-basic [1]. This intermediate basicity profile offers a distinct advantage: sufficient protonation for solubility and target engagement without excessive basicity that drives hERG liability and phospholipidosis [2][3].
| Evidence Dimension | Amine basicity (pKaH) and structural divergence |
|---|---|
| Target Compound Data | Amino-oxetane scaffold pKaH: 6.0–6.5 (estimated for aryl amino-oxetane core) |
| Comparator Or Baseline | Benzylamine comparator: pKaH ~7.6–8.0; Benzamide comparator: pKaH < 2.0 |
| Quantified Difference | ΔpKaH = -1.5 to -2.0 vs. benzylamine; ΔpKaH = +4.0 to +4.5 vs. benzamide |
| Conditions | Matched molecular pair analysis of 12 3-aryl-3-amino-oxetane and benzamide pairs; computational and experimental pKa determination |
Why This Matters
This compound offers a basicity profile distinct from both simple anilines (too basic) and amides (non-basic), enabling fine-tuned ADME optimization without sacrificing target engagement.
- [1] Hamill, R.; et al. Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. 2025. View Source
- [2] Rombouts, F. J. R.; et al. Synthetic Oxetanes in Drug Discovery: Where Are We in 2025? Expert Opin. Drug Discov. 2025. View Source
- [3] Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Fischer, H.; Wagner, B.; Schuler, F.; Polonchuk, L.; Carreira, E. M. Oxetanes as Promising Modules in Drug Discovery. Angew. Chem. Int. Ed. 2006, 45(46), 7736–7739. View Source
